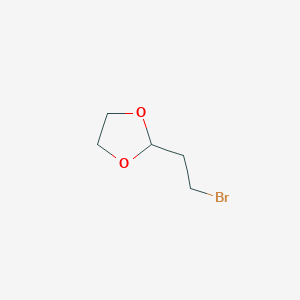
2-(2-Bromoethyl)-1,3-dioxolane
Descripción general
Descripción
2-(2-Bromoethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a bromoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 2-bromoethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts and solvents are crucial for cost-effective and environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Bromoethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, sodium azide in dimethylformamide.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Corresponding substituted dioxolanes.
Elimination: Alkenes.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and protein modification
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-1,3-dioxolane involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can result in the inhibition of enzyme activity or modification of protein structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
2-Bromoethylamine: Similar in structure but contains an amine group instead of a dioxolane ring.
2-Bromoethyl methyl ether: Contains an ether group instead of a dioxolane ring.
2-Bromoethyl benzene: Contains a benzene ring instead of a dioxolane ring.
Uniqueness: 2-(2-Bromoethyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective nucleophilic substitution or cyclization reactions .
Propiedades
IUPAC Name |
2-(2-bromoethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZQLTVZPOGLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172058 | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18742-02-4 | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018742024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-BROMOETHYL)-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY9FQ278P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic applications of 2-(2-Bromoethyl)-1,3-dioxolane?
A: this compound serves as a versatile precursor for various compounds. It readily undergoes Grignard reactions, allowing for the introduction of a protected aldehyde equivalent into molecules. For example, researchers utilized this strategy to synthesize ketomethylene analogues of peptides like Z-Pro-Leu-Gly-OH and Leu-Gly-Val-Phe-OCH3. []
Q2: How can the dioxolane group in this compound be further functionalized?
A: The dioxolane group in this compound can be readily converted to other functional groups. For instance, it can be deprotected under acidic conditions to reveal the corresponding aldehyde. [, ] This allows for further transformations like Wittig reactions to introduce alkenyl groups. []
Q3: Are there any specific examples of reactions where the stereochemistry of products derived from this compound is important?
A: Yes, stereoselectivity is observed in reactions involving derivatives of this compound. For example, Diels-Alder reactions using a diene derived from this compound and maleic anhydride yield the cycloadduct with high stereoselectivity. [, ]
Q4: Can this compound participate in cross-coupling reactions?
A: Yes, this compound can be converted to its corresponding organotrifluoroborate salt, which is a competent reagent in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of the dioxolanylethyl moiety onto a variety of aryl and heteroaryl chlorides. []
Q5: Beyond the examples given, are there other synthetic applications of this compound?
A: Yes, researchers have utilized this compound in the preparation of macrocycles possessing pendant arms. [] These macrocycles hold potential as ligands for lanthanide ions, which are crucial in developing MRI contrast agents.
Q6: Has this compound been used in the synthesis of any compounds with potential biological activity?
A: While not directly mentioned in the abstracts, the synthesis of an antitumor compound, 2- (1-hydroxy-2,5-cyclohexadiene-4-one) -pyran-4-one, utilizes this compound as a starting material. This compound demonstrates promising activity against various cancer cell lines. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


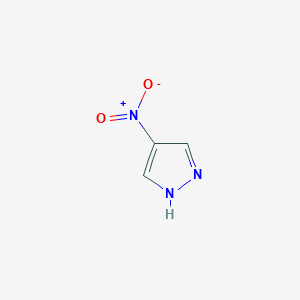
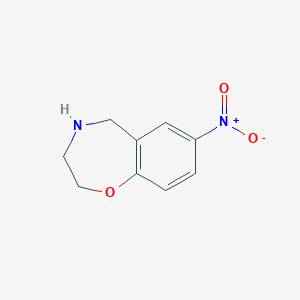
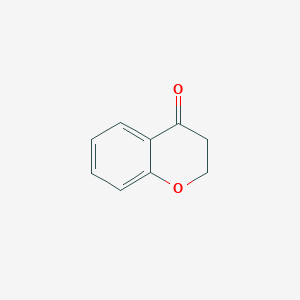
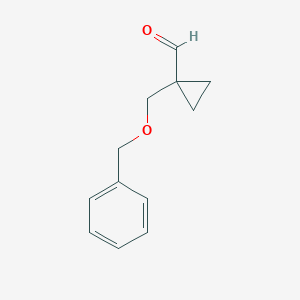
![[1-[(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B43042.png)

![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)

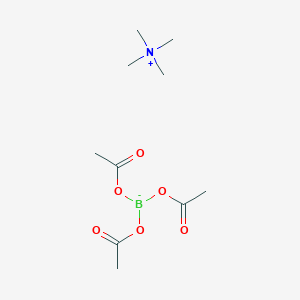
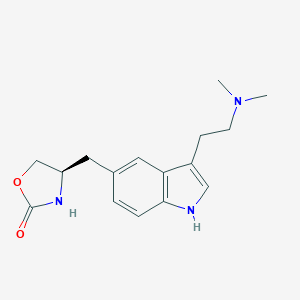
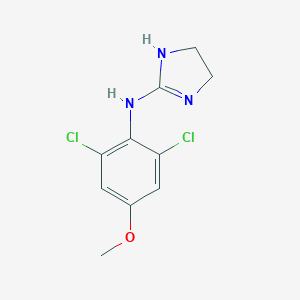
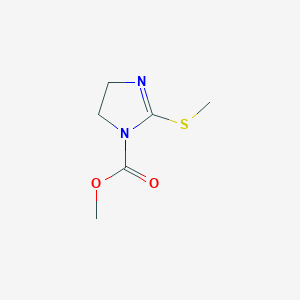
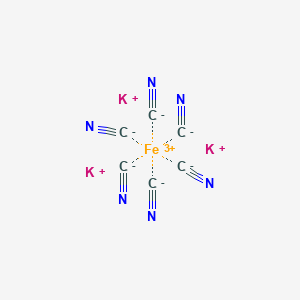
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
